Tantalum silicide (TaSi2)
Overview
Description
Tantalum silicide (TaSi2) is a compound of tantalum and silicon . It has a molecular weight of 237.12 g/mol and a molecular formula of Si2Ta . It is known for its high melting point, thermal stability, low electrical contact resistance, high modulus of elasticity, high resistance to oxidation in air, and good compatibility with silicon .
Synthesis Analysis
Tantalum silicide-silicon (TaSi2/Si) nanoparticles were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam . The production of Janus-like particles occurs due to the ability of Ta and Si to form compounds and the relative content of Ta and Si atoms in the produced vapor .Molecular Structure Analysis
The molecular structure of Tantalum silicide (TaSi2) was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis . The InChI string isInChI=1S/2Si.Ta
and the Canonical SMILES string is [Si]=[Ta]=[Si]
. Chemical Reactions Analysis
In Ta-rich films, a silicidation reaction occurs with annealing above 700°C. As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .Physical And Chemical Properties Analysis
Tantalum silicide (TaSi2) has a high melting point of 2200 °C, high thermal stability, low electrical contact resistance, a high modulus of elasticity, a high resistance to oxidation in air, and a good compatibility with silicon .Scientific Research Applications
Electronic Material Properties : TaSi2 thin films exhibit decreased sheet resistance with increased annealing temperature and film thickness, and show resistance to oxidation in steam at temperatures ranging from 400–900°C (Ravindra et al., 2002). TaSi2's interaction with PtSi forms Ta5Si3 and TaSi2 at around 600°C, indicating its potential use in thin film structures (Christou & Day, 1976).
Thermal Oxidation Resistance : TaSi2 demonstrates oxidation resistance when exposed to dry oxygen and steam, suggesting its potential as a protective coating in high-temperature environments (Saraswat, Nowicki & Moulder, 1982).
Electrical Transport Properties : The electrical transport properties of TaSi2/n-Si structures, showing temperature-dependent current-voltage characteristics, indicate its applicability in semiconductor devices (Abu-Samaha, Darwish & Mansour, 2013).
Microstructure and Electrical Properties : The microstructure and electrical properties of TaSi2 thin films vary with temperature, affecting their DC conductivity and activation energy, relevant for thin film applications (Mansour, 2011).
Memory Cell Performance in EEPROM : TaSi2's comparison with other silicides in EEPROM cells shows its potential in integrated circuit manufacturing, particularly in gate material for memory cells (Ogier-Monnier, Boivin & Bonnaud, 1998).
High-Temperature Applications : A study on TaSi2/Pt/Ir/Pt metallization highlights its utility as a bond metal and diffusion barrier, preventing oxygen and gold infiltration in high-temperature integrated circuits (Spry & Lukco, 2012).
Combustion Synthesis : The combustion synthesis of TaSi2 exhibits varying flame speeds and temperatures, depending on stoichiometry, relevant for material synthesis in high-temperature applications (Yeh & Wang, 2007).
Nanoparticle Synthesis : TaSi2/Si Janus-like nanoparticles synthesized via evaporation methods have potential applications in nanotechnology and material science (Nomoev et al., 2014).
Dielectric Properties in Microelectronics : Thermal oxidation of Ta2Si, a form of tantalum silicide, produces high-k dielectric layers, indicating its applicability in microelectronic industry (Pérez‐Tomás et al., 2008).
Schottky Contacts to GaAs : TaSi2 films with different Si to Ta ratios are used as Schottky contacts to GaAs, highlighting its role in the stability of semiconductor interfaces (Lee et al., 1989).
Safety And Hazards
Tantalum silicide (TaSi2) should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Tantalum silicide (TaSi2) has garnered interest due to its promising Dirac band structure, which positions it as an ideal candidate for Berry phase engineering . Enhancing the spin Hall effect via Berry phase monopole engineering can pave the way for ultrafast spintronic devices at high temperatures .
properties
InChI |
InChI=1S/2Si.Ta | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYRMJQFFSZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ta]=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2Ta | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum silicide (TaSi2) | |
CAS RN |
12039-79-1 | |
Record name | Tantalum silicide (TaSi2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12039-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tantalum silicide (TaSi2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tantalum disilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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